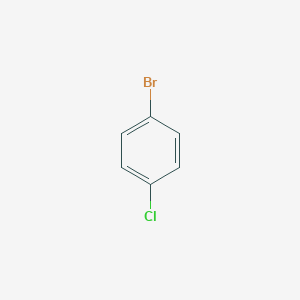
1-Bromo-4-chlorobenzene
描述
1-Bromo-4-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl. It is one of the isomers of bromochlorobenzene, where a bromine atom and a chlorine atom are substituted on a benzene ring at the para positions. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .
准备方法
1-Bromo-4-chlorobenzene can be synthesized through several methods:
From 4-bromophenylsilane: This method involves the use of N-bromosuccinimide as a brominating agent.
From 4-chlorophenol: This method uses triphenylphosphine dibromide or phenylphosphorus tetrachloride as reagents.
In industrial settings, the production of this compound often involves the direct bromination of chlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride.
化学反应分析
1-Bromo-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, where the hydrogen atoms on the ring are replaced by nitro or sulfonic acid groups.
Metathesis Reactions: It can react with halides to form 1,2,3-triazoles.
科学研究应用
1-Bromo-4-chlorobenzene is used in various scientific research applications:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-4-chlorobenzene involves its reactivity as an aryl halide. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic or electrophilic substitution .
相似化合物的比较
1-Bromo-4-chlorobenzene can be compared with other similar compounds such as:
1-Bromo-2-chlorobenzene: This isomer has the bromine and chlorine atoms at the ortho positions.
1-Bromo-3-chlorobenzene: This isomer has the bromine and chlorine atoms at the meta positions.
The uniqueness of this compound lies in its para-substitution pattern, which often results in different reactivity and physical properties compared to its ortho and meta isomers.
属性
IUPAC Name |
1-bromo-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDODQWIKUYWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059338 | |
| Record name | p-Bromoclorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bromochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.25 [mmHg] | |
| Record name | 4-Bromochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
106-39-8 | |
| Record name | 1-Bromo-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-chlorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Bromoclorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXY3B1SO4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-bromochlorobenzene?
A1: The molecular formula of 4-bromochlorobenzene is C6H4BrCl, and its molecular weight is 207.46 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing 4-bromochlorobenzene?
A2: Researchers have employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to investigate the vibrational characteristics of 4-bromochlorobenzene. [] Additionally, gas chromatography has been utilized to analyze bromo-chlorobenzenes. []
Q3: What is the lattice energy of 4-bromochlorobenzene, and how does it compare to other dihalobenzenes?
A3: While the provided research doesn't specify the exact lattice energy value for 4-bromochlorobenzene, it highlights that this information, alongside vapor pressure data, can be used to determine the lattice energies of similar compounds like 1,4-dichlorobenzene and 1,4-dibromobenzene. []
Q4: How does the solid-liquid phase behavior of 4-bromochlorobenzene contribute to its use in studying specific physical phenomena?
A4: The (solid + liquid) equilibrium of 4-bromochlorobenzene, particularly when mixed with 4-dibromobenzene, has been studied using the static dilatometric method with ultrasonic liquid level detection. This approach helps understand phase transitions and is valuable for studying organic analogs of metal-nonmetal monotectic alloys. []
Q5: How can 4-bromochlorobenzene be used to synthesize 4-chlorobenzaldehyde?
A5: 4-Chlorobenzaldehyde can be synthesized by reacting the Grignard reagent derived from 4-bromochlorobenzene with dimethylformamide (DMF). This reaction highlights the chemoselectivity of the Grignard reagent formation, preferentially reacting with the bromine atom over the chlorine atom. []
Q6: Can 4-bromochlorobenzene be utilized in the synthesis of biaryl compounds? If so, what type of reaction is involved?
A6: Yes, 4-bromochlorobenzene serves as a coupling partner with aminothiophene carboxylate in a palladium-catalyzed decarboxylative cross-coupling reaction. This reaction efficiently produces 3-amino-2-(4-chlorophenyl)thiophene. []
Q7: Describe a synthetic route for preparing 2-(4-chlorophenyl)nitrobenzene using 4-bromochlorobenzene.
A7: 2-(4-chlorophenyl)nitrobenzene, a key intermediate in the synthesis of the fungicide boscalid, can be prepared by reacting 4-bromochlorobenzene with 2-nitrochlorobenzene. The reaction involves a Grignard reaction followed by nickel and triphenylphosphine-catalyzed coupling. []
Q8: How can 4-bromochlorobenzene be employed in the synthesis of compounds containing the 2-arylaminothiazole motif?
A8: Palladium-catalyzed N-arylation reactions utilize 4-bromochlorobenzene as a coupling partner with 2-aminothiazole derivatives. This method offers a direct route to synthesize various 2-arylaminothiazole compounds, which are important structures in medicinal chemistry, particularly in drug discovery for cancer, psoriasis, and neurodegenerative disorders. []
Q9: What challenges arise when using 4-bromochlorobenzene in palladium-catalyzed reactions with certain nucleophiles, and how can these challenges be addressed?
A9: When using activated aryl bromides like 4-bromochlorobenzene in palladium-catalyzed reactions with 2-aminothiazole derivatives, the formation of phenol as a byproduct can significantly affect product yield. This issue can be addressed by conducting the reaction at 90°C in the presence of molecular sieves and pre-heating the catalyst system under anhydrous conditions. []
Q10: What is the role of acetic acid in enhancing the efficiency of palladium-catalyzed reactions involving 4-bromochlorobenzene?
A10: Research indicates that acetic acid acts as an additive, significantly enhancing the catalytic activity in palladium-catalyzed N-arylation reactions of 2-aminothiazoles with aryl bromides like 4-bromochlorobenzene. While the exact mechanism is still under investigation, adding a catalytic amount of acetic acid allows for a one-pot procedure, simplifying the reaction and offering a practical alternative to the water activation protocol. []
Q11: What are the environmental concerns related to 4-bromochlorobenzene, and are there alternative methods for its disposal?
A11: While the provided research doesn't explicitly discuss the environmental impact of 4-bromochlorobenzene, one study focuses on its mechanochemical destruction using calcium oxide (CaO). [] This suggests potential environmental concerns and highlights the importance of exploring alternative, environmentally friendly methods for its disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)

![(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B145643.png)







